molecular formula C9H12O B1581148 1-(2-Methylphenyl)ethanol CAS No. 7287-82-3

1-(2-Methylphenyl)ethanol

Cat. No.: B1581148
CAS No.: 7287-82-3
M. Wt: 136.19 g/mol
InChI Key: SDCBYRLJYGORNK-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethanol, also known as alpha-2-dimethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a mild aromatic odor. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)ethanol can be synthesized through the reaction of methylbenzyl alcohol with propionaldehyde under basic conditions. This reaction forms allyl alcohol, which is then converted to this compound through an oxidation reaction .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and acids.

Major Products Formed:

Scientific Research Applications

1-(2-Methylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The hydroxyl group in its structure plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)ethanol is unique due to its specific structural arrangement, which influences its reactivity and interactions in chemical reactions. The position of the methyl group and the hydroxyl group provides distinct chemical properties compared to its similar compounds .

Properties

IUPAC Name

1-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCBYRLJYGORNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948555
Record name 1-(2-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-82-3, 25675-28-9
Record name 1-(2-Methylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-2-Dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl m-tolyl carbinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.923
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Synthesis routes and methods I

Procedure details

400 g of dichloroethane and 110 g (1.2 mol) of toluene were introduced initially together with 63 g (0.47 mol) of AlCl3 in the presence of 3 g (10-2 mol) of titanium tetraisopropylate or in the absence of titanium alcoholate. 44 g (1 mol) of ethylene oxide were added in the course of 1.5 h at the temperature stated in Table 3. After hydrolysis the reaction mixture was concentrated and analyzed by gas chromatography. The yields of 2-tolylethanol, obtained as a mixture of isomers, based on converted toluene, are shown in the following table:
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (564 mg) was added to a solution of 2-methylacetophenone (1 g) in a mixture of THF (8 mL) with methanol (32 mL), and the reaction solution was stirred at room temperature for 20 minutes. Water and ethyl acetate were added to the reaction solution and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (heptane-ethyl acetate system) to obtain 911 mg of the title compound. The physical properties of the compound are as follows.
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a dry flask under nitrogen atomosphere was suspended 3.25 g (0.086 mol) lithium aluminum hydride and 250 ml of dry diethyl ether. The suspension was cooled in an ice/water bath, then 24.5 g (0.184 mol) of 2-methylacetophenone was added dropwise. After 12 hours the excess hydride was decomposed with 100 ml of ethyl acetate. The reaction mixture was washed with ammonium chloride solution and water. The organic layer was dried (MgSO4) and concentrated under reduced pressure to give 25.0 g of a clear oil.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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